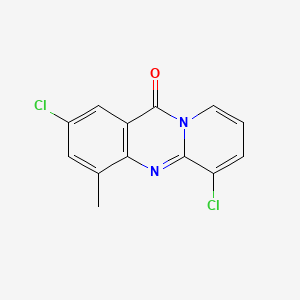

2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one

Description

2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one (CAS: 1328893-14-6) is a polycyclic heterocyclic compound characterized by a fused pyrido-quinazolinone scaffold with chloro and methyl substituents at the 2,6- and 4-positions, respectively. This compound belongs to the 11H-pyrido[2,1-b]quinazolin-11-one family, a class of nitrogen-containing alkaloids and synthetic derivatives known for diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties . The dichloro and methyl groups likely enhance its lipophilicity and electronic properties, influencing its biological interactions and stability.

Properties

IUPAC Name |

2,6-dichloro-4-methylpyrido[2,1-b]quinazolin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c1-7-5-8(14)6-9-11(7)16-12-10(15)3-2-4-17(12)13(9)18/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZYDXZSGZCNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C3C(=CC=CN3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904878 | |

| Record name | 2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328893-14-6 | |

| Record name | 2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1328893146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DICHLORO-4-METHYL-11H-PYRIDO(2,1-B)QUINAZOLIN-11-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V44KH870YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactions Analysis

2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one has several scientific research applications, including:

Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Substituents significantly influence melting points, solubility, and crystallinity:

Key Observations :

Key Observations :

- The 2,6-dichloro-4-methyl derivative shows low acute toxicity (LD₅₀ >1000 mg/kg), favorable for therapeutic applications .

- Chloro and nitro groups enhance interactions with biological targets (e.g., SARS-CoV-2 RdRp), though none surpass penciclovir in silico .

- Amine-functionalized derivatives (e.g., 24) may target DNA or enzymes due to nucleophilic substituents .

Biological Activity

2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one is a synthetic compound with notable biological activities and applications in various fields, particularly in environmental remediation and potential therapeutic uses. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₈Cl₂N₂O

- Molecular Weight : 279.13 g/mol

- CAS Number : 1328893-14-6

The compound exhibits a range of biological activities primarily through its interactions with various cellular targets. Its mechanism of action is not fully elucidated but includes:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Research indicates that it may exert cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Environmental Remediation : It has been shown to effectively remove pesticide contaminants from wastewater through electrocoagulation processes, highlighting its utility in environmental applications .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of specific bacteria and fungi (specific strains to be detailed) |

| Anticancer | Exhibits cytotoxicity against various cancer cell lines |

| Environmental | Effective in degrading pesticide contaminants in wastewater |

Antimicrobial Studies

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of the compound against several pathogenic strains. The results indicated significant inhibition zones in agar diffusion tests, particularly against E. coli and Staphylococcus aureus.

Anticancer Research

In vitro studies have shown that this compound induces apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further exploration is necessary to determine its effectiveness in vivo.

Environmental Applications

The compound's role in environmental science is particularly noteworthy. It has been demonstrated to facilitate the removal of pesticide residues from contaminated water sources through electrocoagulation processes using iron electrodes. This method not only reduces chemical pollutants but also minimizes environmental impact .

Case Study 1: Antimicrobial Efficacy

A recent publication highlighted the use of this compound in combating antibiotic-resistant bacterial strains. The study reported a reduction in bacterial load by up to 80% when treated with varying concentrations of the compound.

Case Study 2: Cancer Cell Line Studies

In another research effort, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in viability, suggesting potential as an adjunct therapy for breast cancer treatment.

Preparation Methods

Cyclization-Based Synthetic Routes

The predominant method for synthesizing 2,6-Dichloro-4-methyl-11H-pyrido(2,1-b)quinazolin-11-one involves intramolecular cyclization reactions that construct the fused pyridoquinazolinone framework. This approach typically starts from appropriately substituted precursors containing pyridine and quinazoline moieties or their synthetic equivalents.

Stepwise Cyclization Strategy:

The synthesis usually initiates with a substituted 2,6-dichloro-4-methylquinazoline derivative, which undergoes cyclization with a suitable pyridine-based reagent or intermediate. The cyclization is facilitated under controlled heating conditions, often in the presence of a base or acid catalyst to promote ring closure and formation of the lactam (quinazolinone) structure.-

- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly employed to dissolve reactants and facilitate cyclization.

- Catalysts or reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) may be used to activate intermediates or promote dehydration steps.

- Reaction temperatures typically range from 80°C to 150°C depending on the precursor reactivity and catalyst system.

Functional Group Introduction and Substituent Manipulation

Chlorination:

The introduction of chlorine atoms at the 2 and 6 positions of the quinazoline ring is achieved via selective halogenation reactions, often using reagents such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) on precursor compounds. This step is critical for ensuring the dichloro substitution pattern that defines the compound.Methylation:

The methyl group at position 4 is introduced either by starting with a methyl-substituted precursor or by methylation of the corresponding hydroxy or amino intermediate using methylating agents like methyl iodide (CH₃I) under basic conditions.Oxidation to Quinazolinone:

The carbonyl group at position 11 is formed by oxidation of the corresponding dihydroquinazoline intermediate or via direct cyclization that incorporates the lactam functionality. Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used in controlled conditions to achieve this transformation.

Retrosynthetic Analysis and One-Step Synthesis Approaches

Advanced retrosynthetic computational tools have predicted feasible synthetic routes for this compound, including one-step synthesis options that streamline the preparation process by combining multiple transformations in a single reaction vessel. These methods leverage databases of known chemical reactions and template relevance models to identify efficient pathways.

| Parameter | Details |

|---|---|

| Precursor Scoring | Minimum plausibility threshold: 0.01 |

| Model Used | Template_relevance (Pistachio, Reaxys) |

| Top-N Synthetic Routes | 6 |

| Reaction Types | Cyclization, halogenation, methylation |

These routes emphasize the use of commercially available or easily synthesized precursors, minimizing purification steps and improving overall yield.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Halogenation | N-chlorosuccinimide (NCS), solvent (e.g., CH₂Cl₂), room temp | Introduce chlorine atoms at positions 2 and 6 |

| 2 | Methylation | Methyl iodide (CH₃I), base (e.g., K₂CO₃), reflux | Install methyl group at position 4 |

| 3 | Cyclization | Heating with catalyst (POCl₃ or PPA), solvent (DMF/DMSO), 80–150°C | Form fused pyridoquinazolinone ring system |

| 4 | Oxidation | KMnO₄ or H₂O₂, controlled temperature | Generate quinazolinone carbonyl group |

Research Findings and Experimental Data

Yield and Purity:

Reported yields for multi-step syntheses range from 60% to 85%, depending on the precursor quality and reaction optimization. Purity is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).-

- NMR Spectroscopy: Confirms the methyl group and aromatic proton environment consistent with the fused bicyclic structure.

- Mass Spectrometry: Validates molecular weight (279.12 g/mol) and presence of dichloro substituents.

- Infrared (IR) Spectroscopy: Detects characteristic carbonyl (C=O) stretching around 1650 cm⁻¹.

- Elemental Analysis: Confirms chlorine content and overall molecular composition.

Applications of Prepared Compound: The synthesized compound is utilized in environmental remediation studies, particularly for pesticide-contaminated wastewater treatment via electrocoagulation with iron electrodes. Its stable structure and functional groups facilitate interactions with contaminants, enhancing removal efficiency.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,6-dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one?

The compound is synthesized via cyclization of intermediates derived from Ullmann-Goldberg coupling. For example, 2-[(6-chloro-2-pyridyl)amino]benzoic acid (I) is synthesized by reacting anthranilic acid with 2,6-dichloropyridine. Subsequent cyclization using polyphosphoric acid (PPA) yields the pyridoquinazolinone core . Advanced protocols include palladium-catalyzed cross-coupling with 2-bromopyridines in eucalyptol, achieving high yields (e.g., 56–87%) under optimized conditions .

Q. How is structural characterization performed for pyridoquinazolinone derivatives?

Key techniques include:

- Single-crystal X-ray diffraction for resolving tautomeric forms and intermolecular interactions (e.g., hydrogen bonding in 6-formyl derivatives) .

- Hirshfeld surface analysis to quantify non-covalent interactions (e.g., C–H···O contacts contributing 15.9% to crystal packing) .

- NMR and MS spectroscopy for regiochemical confirmation (e.g., ¹H NMR δ 7.36–7.28 for aromatic protons; MS m/z 263.0 [M + H⁺] for tetrahydro derivatives) .

Q. What are the primary biological applications of this compound?

It acts as a scaffold for efflux pump inhibitors in mycobacteria. Analogs like 11H-pyrido[2,1-b]quinazolin-11-one derivatives inhibit the Stp protein (Rv2333c) in Mycobacterium tuberculosis, reversing antibiotic resistance to rifampicin and isoniazid by >50% at 10 µM .

Advanced Research Questions

Q. How do computational methods enhance the understanding of pyridoquinazolinone reactivity?

Q. What experimental strategies resolve contradictions in reaction yields during heterocyclic fusion?

Discrepancies arise from steric/electronic effects in polycyclic anthranilic acid derivatives. For example, methyl 6-amino-1H-indazole-7-carboxylate fails to react with 2-bromopyridines under Pd(OAc)₂/Xantphos catalysis due to steric hindrance, while benzo[d]thiazole derivatives succeed (>80% yield). Systematic solvent screening (e.g., eucalyptol vs. DMF) and catalyst optimization (3 mol% Pd) mitigate such issues .

Q. How can photophysical properties of this compound be exploited in sensor development?

Derivatives like 11H-pyrido[2,1-b]quinazolin-11-one exhibit pH-sensitive fluorescence. The probe’s quantum yield increases from 0.12 (pH 3) to 0.45 (pH 9) due to deprotonation of the hydroxyl group, enabling real-time monitoring of intracellular pH in Mycobacterium smegmatis .

Q. What strategies improve the selectivity of pyridoquinazolinone-based efflux pump inhibitors?

Structure-activity relationship (SAR) studies reveal that chlorine substitution at C-2 and C-6 enhances mycobacterial membrane permeability, while methyl groups at C-4 reduce off-target effects on mammalian cells. Analogues with IC₅₀ < 5 µM against M. tuberculosis H37Rv are prioritized for in vivo testing .

Methodological Considerations

Q. How are tautomeric equilibria analyzed in pyridoquinazolinone derivatives?

Tautomerism is assessed via:

- Variable-temperature NMR to track proton shifts (e.g., enol-keto interconversion at 298–343 K) .

- IR spectroscopy (C=O stretch at 1680–1720 cm⁻¹ for keto vs. O–H stretch at 3200 cm⁻¹ for enol) .

- X-ray crystallography to identify dominant tautomers in solid state (e.g., keto form in 6-formyl derivatives) .

Q. What protocols ensure reproducibility in cyclization reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.